molecular formula C37H50N2O10 B043530 Methyllycaconitine CAS No. 21019-30-7

Methyllycaconitine

Cat. No.: B043530
CAS No.: 21019-30-7
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-XTRFLXOSSA-N
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Mechanism of Action

Target of Action

Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium . The primary targets of MLA are the nicotinic acetylcholine receptor α7 subunit and the nicotinic acetylcholine receptor α9 subunit . These receptors are part of the nicotinic acetylcholine receptors (nAChRs) family, which plays a crucial role in the brain’s cholinergic neurotransmission system .

Mode of Action

MLA interacts with its targets, the α7 and α9 subunits of nAChRs, by acting as a potent and selective antagonist . This means that MLA binds to these receptors and blocks their function, preventing the normal action of acetylcholine and nicotine . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The interaction of MLA with nAChRs affects various biochemical pathways. nAChRs are ion channel proteins that, through their permeability to cations, can influence both neuronal excitability and cell signaling mechanisms . These receptors are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons . The blocking of these receptors by MLA can therefore have widespread effects on these pathways.

Pharmacokinetics

It’s known that mla is a potent and selective antagonist at α7-containing nicotinic receptors, which suggests that it has a high affinity for these receptors .

Result of Action

The molecular and cellular effects of MLA’s action primarily involve the inhibition of α7-containing nAChRs. This inhibition can affect both neuronal excitability and cell signaling mechanisms . For example, MLA has been shown to inhibit the decreased cell viability induced by amyloid-β 25–35, suggesting a protective effect .

Action Environment

The action, efficacy, and stability of MLA can be influenced by various environmental factors. It’s worth noting that MLA is a natural compound found in many species of Delphinium , suggesting that its production and action may be influenced by the plant’s growth conditions.

Preparation Methods

The synthesis of Methyllycaconitine Perchlorate involves multiple steps, starting from the extraction of the natural alkaloid from Delphinium plants. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Methyllycaconitine Perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyllycaconitine Perchlorate has several scientific research applications:

Comparison with Similar Compounds

Methyllycaconitine Perchlorate is unique due to its high specificity for α7-subunit-containing nicotinic receptors. Similar compounds include:

This compound Perchlorate stands out due to its high affinity and specificity for the α7-subtype, making it a valuable tool in neurobiological research.

Properties

CAS No.

21019-30-7

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1

InChI Key

XLTANAWLDBYGFU-XTRFLXOSSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Synonyms

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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